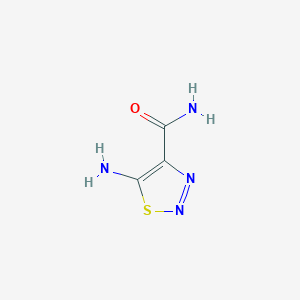

5-Amino-1,2,3-thiadiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution and Rearrangements

The amino group at position 5 participates in nucleophilic substitution and rearrangement reactions:

-

Dimroth Rearrangement : Under basic conditions, the compound undergoes a Dimroth rearrangement to form 5-mercapto-1,2,3-triazole derivatives. For example, treatment with sodium hydroxide yields 5-mercapto-1,2,3-triazole-4-carboxamide .

-

Reactions with Amines : Nucleophilic substitution with aromatic or aliphatic amines produces substituted derivatives. For instance, reactions with 1,2-phenylenediamine in ethanol and triethylamine yield 1,3,6-thiadiazepines via intermediate sulfide formation .

Key Conditions and Products

Oxidation and Reduction

The thiadiazole ring and sulfur atom are susceptible to redox reactions:

-

Oxidation : Treatment with hydrogen peroxide or other oxidizing agents converts the sulfur atom into sulfoxides or sulfones .

-

Reduction : Sodium borohydride reduces the thiadiazole ring to a dihydrothiadiazole derivative, altering its electronic properties .

Reaction Outcomes

| Process | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂, H⁺ | Sulfoxides/Sulfones |

| Reduction | NaBH₄ | Dihydrothiadiazole derivatives |

Electrophilic Reactions

The amino group undergoes electrophilic modifications:

-

Alkylation/Acylation : Reactions with alkyl halides or acyl chlorides produce N-alkylated or N-acylated derivatives. For example, benzoylation yields 5-benzamido-1,2,3-thiadiazole-4-carboxamide .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Thiadiazepine Synthesis : Reaction with bromoesters and diamines under reflux forms 1,3,6-thiadiazepines, which are pharmacologically relevant .

-

Triazole-Thiadiazole Hybrids : Cross-coupling with mercapto-triazoles generates hybrid scaffolds with enhanced bioactivity .

Comparative Reactivity with Analogues

Compared to other thiadiazoles (e.g., 1,3,4-thiadiazoles), this compound’s 1,2,3-thiadiazole core shows:

-

Higher susceptibility to Dimroth rearrangements due to ring strain.

Mechanistic Insights

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex molecules and materials. Its unique structure allows for modifications that can lead to new chemical entities with desired properties.

2. Biology

- Antimicrobial Properties : Research indicates that 5-amino-1,2,3-thiadiazole-4-carboxamide and its derivatives exhibit significant antimicrobial activity against various pathogens. This includes effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Activity : Studies have shown that the compound can inhibit specific enzymes related to cancer progression and may interfere with DNA replication in cancer cells, leading to apoptosis.

3. Medicine

- Therapeutic Potential : The compound is being explored for its potential in treating diseases such as cancer and bacterial infections. Its ability to form hydrogen bonds and interact with biological targets enhances its efficacy as a therapeutic agent .

- Antituberculosis Activity : Certain derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting a role in developing new treatments for tuberculosis.

4. Industry

- Material Development : The compound is utilized in creating new materials with unique properties, which can be beneficial in various industrial applications.

Case Studies

Recent studies have highlighted the efficacy of 5-amino-1,2,3-thiadiazole derivatives in clinical settings:

Mécanisme D'action

The mechanism of action of 5-Amino-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-Amino-1,2,3-thiadiazole-4-carboxamide include other thiadiazole derivatives such as 1,3,4-thiadiazole and 1,2,4-thiadiazole .

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research .

Activité Biologique

5-Amino-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its stability and reactivity. The presence of an amino group enhances its nucleophilic properties, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution. These properties are crucial for its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies show that derivatives of thiadiazole can significantly reduce the viability of various cancer cell lines including breast (MCF7), prostate (PC3), and colon cancer cells (HCT-116) .

- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation or interfere with DNA replication processes in cancer cells .

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF7 | 15 | Decreased viability |

| PC3 | 10 | Reduced proliferation |

| HCT-116 | 12 | Inhibited growth |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains:

- Bacterial Inhibition : Compounds derived from this scaffold have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 62.5 | Moderate |

| Escherichia coli | 125 | Moderate |

Other Biological Activities

The compound has also been investigated for additional pharmacological effects:

- Antituberculosis Activity : Some derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in cancer progression and microbial metabolism.

- DNA Interaction : The compound may interact with DNA structures, disrupting replication and transcription processes.

- Hydrogen Bonding : Its ability to form hydrogen bonds enhances binding affinity to biological targets.

Case Studies

Recent studies highlight the efficacy of thiadiazole derivatives in clinical settings:

Propriétés

IUPAC Name |

5-aminothiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-2(8)1-3(5)9-7-6-1/h5H2,(H2,4,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWBRKDODRTAHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=N1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.